1-Acetylpiperidine-4-carbonyl chloride
Overview
Description
Synthesis Analysis
1-Acetylpiperidine-4-carbonyl chloride can be synthesized through multiple methods, including organophosphorus compounds' synthesis utilizing acetyl chloride as a versatile reagent in three-component condensation reactions, leading to key intermediates for further chemical modifications (Yuan, Chen, & Wang, 1991). Another approach involves the chlorination reaction mediated by thionyl chloride and innovative synthesis methods generating tertiary butyl groups through the reaction of dimethyliminium salts (Amato et al., 2005).
Molecular Structure Analysis
The molecular and crystal structures of derivatives of 1-acetylpiperidine-4-carbonyl chloride have been elucidated using X-ray diffraction analysis, revealing insights into their structural configurations and bonding arrangements. For instance, the study on 2,3,6-triaryl-1-acyl-4-acyloxypiperideines provides detailed structural information, highlighting the acylation process and its impact on molecular geometry (Mobio et al., 1990).
Chemical Reactions and Properties
Chemical reactions involving 1-acetylpiperidine-4-carbonyl chloride demonstrate its versatility as an intermediate. Its reactivity under different conditions enables the synthesis of complex molecules, such as phosphonopeptide derivatives and carbonyl compounds, showcasing its utility in organic synthesis (Yuan, Chen, & Wang, 1991).
Scientific Research Applications
1-Acetylpiperidine-4-carbonyl chloride is a chemical compound with the molecular formula C8H12ClNO2 . It’s typically stored at room temperature under an inert atmosphere .
The piperidine nucleus, which is a part of 1-Acetylpiperidine-4-carbonyl chloride, is a key component in many pharmaceutical compounds . Here are some potential applications based on the properties of piperidine derivatives:
- Anticancer : Piperidine derivatives have been used in the development of anticancer drugs .
- Antiviral : Some piperidine derivatives have shown antiviral properties .
- Antimalarial : Certain piperidine derivatives are being explored for their potential as antimalarial agents .
- Antimicrobial and Antifungal : Piperidine derivatives have been used in the development of antimicrobial and antifungal drugs .
- Antihypertension : Some piperidine derivatives have shown potential in the treatment of hypertension .
- Analgesic and Anti-inflammatory : Piperidine derivatives have been used in the development of analgesic and anti-inflammatory drugs .
Safety And Hazards
The compound is classified as dangerous with the signal word “Danger” and hazard statement H314, indicating that it causes severe skin burns and eye damage15. Precautionary statements include P264, P271, P301+P330+P331, P305+P351+P338, P363, P403+P233, and P50115.
Future Directions
The future directions of 1-Acetylpiperidine-4-carbonyl chloride are not specified in the sources I have. However, given its chemical properties, it could potentially be used in the synthesis of other complex organic compounds. For specific applications, it’s recommended to refer to recent scientific literature in the field of organic chemistry.
properties
IUPAC Name |
1-acetylpiperidine-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO2/c1-6(11)10-4-2-7(3-5-10)8(9)12/h7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCPVLJEAHBMEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207827 | |
Record name | 1-Acetylpiperidine-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetylpiperidine-4-carbonyl chloride | |
CAS RN |
59084-16-1 | |
Record name | 1-Acetyl-4-piperidinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59084-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Acetylpiperidine-4-carbonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059084161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Acetylpiperidine-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-acetylpiperidine-4-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.976 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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